![molecular formula C20H19BrN4O2S B7698881 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7698881.png)
4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives . These compounds have been studied for their potential as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with cell proliferation and differentiation, and their continuous activation and overexpression can lead to cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps . For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Scientific Research Applications
4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have promising anticancer properties, as well as potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential use as a fluorescent probe for imaging and detection of biomolecules.
Mechanism of Action
Target of Action
The compound “4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide” is a derivative of the pyrazolo[3,4-b]pyridine class . These compounds have been shown to have a wide range of biological activities and are often used in the synthesis of various pharmaceutical and biologically active compounds It’s known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can inhibit oxidative phosphorylation and atp-32p exchange reaction, as well as energy-dependent and independent calcium uptake . This suggests that the compound might interact with its targets by inhibiting their normal function, leading to changes in cellular processes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its low solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to increase yield and reduce costs. Another direction is the exploration of its potential use in combination with other drugs for enhanced anticancer effects. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other diseases.
Synthesis Methods
The synthesis of 4-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid, followed by reduction and acylation. The final product is obtained in good yield and high purity.
properties
IUPAC Name |
4-bromo-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2S/c1-13(2)12-25-20-17(11-14-5-3-4-6-18(14)22-20)19(23-25)24-28(26,27)16-9-7-15(21)8-10-16/h3-11,13H,12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYPWEYHQSVNAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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